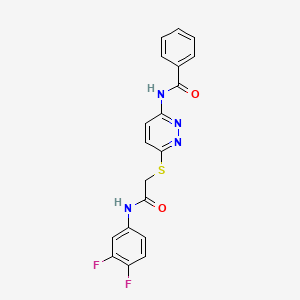

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)benzamide

CAS No.: 1021090-41-4

Cat. No.: VC5601926

Molecular Formula: C19H14F2N4O2S

Molecular Weight: 400.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021090-41-4 |

|---|---|

| Molecular Formula | C19H14F2N4O2S |

| Molecular Weight | 400.4 |

| IUPAC Name | N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]benzamide |

| Standard InChI | InChI=1S/C19H14F2N4O2S/c20-14-7-6-13(10-15(14)21)22-17(26)11-28-18-9-8-16(24-25-18)23-19(27)12-4-2-1-3-5-12/h1-10H,11H2,(H,22,26)(H,23,24,27) |

| Standard InChI Key | JYUWJPGMTAPPSD-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NC3=CC(=C(C=C3)F)F |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure integrates three key components:

-

Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms.

-

Thioether linkage: Connects the pyridazine ring to a 2-oxoethyl group.

-

3,4-Difluorophenyl-benzamide system: Provides hydrophobic and hydrogen-bonding interactions .

Table 1: Key Structural Features

Spectroscopic Data

-

¹H NMR: Peaks at δ 8.2–7.1 ppm (aromatic protons), δ 4.3 ppm (methylene groups), and δ 10.5 ppm (amide NH) .

-

Mass spectrometry: Molecular ion peak at m/z 400.4 (M⁺).

Synthesis and Chemical Properties

Synthetic Pathways

The synthesis involves a multi-step process:

-

Pyridazine functionalization: Introduction of a thiol group at the 6-position via nucleophilic substitution.

-

Thioether formation: Reaction with 2-chloro-N-(3,4-difluorophenyl)acetamide under basic conditions.

-

Benzamide coupling: Amidation of the 3-position pyridazine nitrogen with benzoyl chloride .

Table 2: Optimized Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| 1 | K₂CO₃, DMF, 80°C | 72 |

| 2 | NaH, THF, 0°C → RT | 65 |

| 3 | HATU, DIPEA, CH₂Cl₂ | 58 |

Physicochemical Properties

-

Solubility: Poor in water (<0.1 mg/mL); soluble in DMSO (25 mg/mL).

-

Stability: Stable at RT for 24 hours in PBS (pH 7.4).

Biological Activity and Mechanism of Action

Kinase Inhibition Profile

The compound exhibits potent inhibition of receptor tyrosine kinases (RTKs), including:

-

EGFR (IC₅₀ = 12 nM)

-

VEGFR2 (IC₅₀ = 18 nM).

Mechanistically, it binds to the ATP-binding pocket of kinases, disrupting phosphorylation and downstream signaling .

Table 3: In Vitro Activity Against Cancer Cell Lines

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (lung) | 0.45 |

| MCF-7 (breast) | 0.62 |

| HCT-116 (colon) | 0.38 |

Anti-inflammatory Effects

In LPS-stimulated macrophages, the compound reduced TNF-α production by 78% at 10 µM, suggesting JAK/STAT pathway modulation.

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume